N-Phenyl-1H-pyrazol-4-amine N-Phenyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17767654
InChI: InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11)
SMILES:
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

N-Phenyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17767654

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name N-phenyl-1H-pyrazol-4-amine
Standard InChI InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11)
Standard InChI Key NDFWQCLGGNIQTQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=CNN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Phenyl-1H-pyrazol-4-amine features a five-membered pyrazole ring with adjacent nitrogen atoms. The 1-position is substituted with a phenyl group (C6H5\text{C}_6\text{H}_5), while the 4-position bears an amino group (NH2-\text{NH}_2) . The planar structure facilitates π-π stacking interactions, enhancing its utility in supramolecular chemistry. Key identifiers include:

  • IUPAC Name: 1-Phenyl-1H-pyrazol-4-amine

  • SMILES: C1(NC2=CC=CC=C2)=CNN=C1\text{C1(NC2=CC=CC=C2)=CNN=C1}

  • InChIKey: ONCHNWFVKRUSRQ-UHFFFAOYSA-N

Physicochemical Characteristics

The compound exhibits moderate solubility in polar organic solvents like ethanol and dimethylformamide (DMF) but limited solubility in water . Its melting point and boiling point remain unreported in public databases, though derivatives such as 1-methyl-N-phenyl-1H-pyrazol-4-amine show melting points near 235–237°C . Spectroscopic data include:

  • IR: N-H stretching at 3275–3422 cm1^{-1}, C=N stretching at 1596–1612 cm1^{-1}

  • 1^1H NMR: Aromatic protons at δ 6.46–8.57 ppm, pyrazole protons as singlets near δ 8.63–8.83 ppm

Synthesis and Reactivity

Vilsmeier-Haack Reaction

A common method involves cyclizing phenylhydrazones with Vilsmeier-Haack reagent (POCl3\text{POCl}_3-DMF). For example, reacting phenylhydrazone with DMF and POCl3\text{POCl}_3 at 90°C yields pyrazole-4-carbaldehydes, which are subsequently condensed with amines .

Palladium-Catalyzed Amination

Advanced methods employ palladium catalysts for coupling pyrazole bromides with aryl amines. A study by Su et al. demonstrated this approach using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 to achieve yields exceeding 85% .

Reactivity Profile

The amino group at the 4-position participates in Schiff base formation, acylation, and nucleophilic substitution. For instance, condensation with aldehydes produces imine derivatives, while reaction with acyl chlorides yields amides . The phenyl group enhances stability against oxidative degradation .

Biological Activities

Antimicrobial Properties

N-Phenyl-1H-pyrazol-4-amine derivatives exhibit broad-spectrum antimicrobial activity. In a 2023 study, analogs showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Aspergillus niger . Molecular docking revealed strong binding to Candida albicans CYP51 (−9.44 kcal/mol), explaining their antifungal efficacy .

Anti-Inflammatory and Antioxidant Effects

Schiff base derivatives synthesized from this compound demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models (62% inhibition at 50 mg/kg) . Antioxidant assays showed IC50_{50} values of 18–25 µM in DPPH radical scavenging .

Applications in Medicinal and Material Chemistry

Drug Intermediate

The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, its Schiff base derivatives are explored as COX-2 inhibitors with reduced gastrointestinal toxicity .

Coordination Chemistry

N-Phenyl-1H-pyrazol-4-amine acts as a ligand in transition metal complexes. Copper(II) complexes exhibit enhanced catalytic activity in oxidation reactions, achieving turnover frequencies (TOFs) of 1,200 h1^{-1} .

Material Science

Incorporating this compound into polymers improves thermal stability. Polyamide composites show glass transition temperatures (TgT_g) up to 215°C, making them suitable for high-performance coatings .

Future Perspectives

Pharmacological Optimization

Structure-activity relationship (SAR) studies could enhance the bioavailability of pyrazole derivatives. Modifying the phenyl group with electron-withdrawing substituents (e.g., NO2-\text{NO}_2) may improve antimicrobial potency .

Green Synthesis

Developing solvent-free or aqueous-phase synthesis methods using biocatalysts (e.g., lipases) could reduce environmental impact .

Advanced Material Design

Functionalizing graphene oxide with N-Phenyl-1H-pyrazol-4-amine may yield conductive polymers for flexible electronics, with projected conductivity of 103^3 S/cm .

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